

Compound of Interest

Compound Name: Pentaerythritol tetraacrylate

Cat. No.: B1205106

An In-depth Technical Guide to Pentaerythritol Tetraacrylate (PETA)

Introduction

Pentaerythritol tetraacrylate (PETA) is a tetrafunctional acrylate ester monomer known for its role as a highly effective crosslinking agent.[1] Its stru PETA is a key component in the synthesis of biocompatible hydrogels for tissue engineering, drug delivery systems, and in the fabrication of biomedic

Chemical Structure and Identification

Pentaerythritol tetraacrylate is an organic compound with the chemical formula C17H20O8.[1] It is synthesized from the esterification of pentaerythrit

```
graph "Pentaerythritol_tetraacrylate_Structure" {
  layout=neato;
  node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"];
  edge [fontname="Arial"];
// Central Carbon
C_central [label="C", pos="0,0!", fillcolor="#F1F3F4"];
// Methylene groups and Oxygen atoms
C1 [label="CH2", pos="-1.5,1.5!", fillcolor="#F1F3F4"];
01 [label="0", pos="-2.5,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C2 [label="CH2", pos="1.5,1.5!", fillcolor="#F1F3F4"];
02 [label="0", pos="2.5,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C3 [label="CH2", pos="-1.5,-1.5!", fillcolor="#F1F3F4"];
03 [label="0", pos="-2.5,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
C4 [label="CH2", pos="1.5,-1.5!", fillcolor="#F1F3F4"];
04 [label="0", pos="2.5,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Acrylate groups
Ac1 [label="C(0)CH=CH2", pos="-4,3.5!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ac2 [label="C(0)CH=CH2", pos="4,3.5!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ac3 [label="C(0)CH=CH2", pos="-4,-3.5!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ac4 [label="C(0)CH=CH2", pos="4,-3.5!", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
```



```
// Bonds
C_central -- C1;
C_central -- C2;
C_central -- C3;
C_central -- C4;
C1 -- 01;
C2 -- 02;
C3 -- 03;
C4 -- 04;
01 -- Ac1;
02 -- Ac2;
03 -- Ac3;
04 -- Ac4;
}
```

Caption: General workflow for the synthesis of PETA.

Experimental Protocol: Synthesis via Esterification

The following protocol is a representative example based on methodologies described in the literature. [4]

Reactor Setup: A reactor equipped with a stirrer, thermometer, water trap (Dean-Stark apparatus), and conder [4]2. Esterification Reaction: The mixture is heated to a reflux temperature of 80-100 °C. The water produc [4]3. Cooling and Washing: After the reaction is complete, the mixture is cooled. The organic phase is ther

[4]4. Purification: A second polymerization inhibitor is added to the organic phase. The solvent is then re

[4]5. Final Product: The final product is obtained after filtration to yield pure pentaerythritol tetraacry
[4]

Reactivity and Polymerization

The four acrylate functional groups in PETA are highly reactive and readily undergo polymerization, particula

[6]

Caption: PETA's role as a crosslinking agent in polymerization.

Experimental Protocol: Free-Radical Polymerization for Hydrogel Synthe

This protocol outlines the synthesis of a crosslinked polycarboxylate superplasticizer, where PETA is used as [6]

Monomer Solution Preparation: Prepare an aqueous solution containing the primary monomers (e.g., carboxylic

Initiator and Crosslinker Solution: In a separate vessel, completely mix the crosslinker, PETA, and a water-[6]3. Polymerization Reaction: Heat the monomer solution to the reaction temperature (e.g., 75 °C) in a reaction Completion: Allow the polymerization to proceed for a set duration (e.g., 4 hours) at the reaction. Neutralization: After the reaction, cool the resulting polymer solution and neutralize it to a pH of [6]6. Characterization: The synthesized crosslinked polymer can then be characterized using techniques such

Applications in Research and Drug Development

The unique properties of PETA make it a valuable tool for researchers. Its ability to form stable, crosslinked

Hydrogels for Drug Delivery and Tissue Engineering: PETA is used to create biocompatible hydrogels. These ne

* Dental Composites: In dentistry, PETA is a component of light-curable dental composites, contributing to

* Bioprinting: Mixtures containing PETA can be used as resins in 3D bioprinting to fabricate complex biolo

* Polymer Synthesis: It is used to synthesize polymer electrolytes for batteries and to improve the mechan

[3]

Caption: Relationship between PETA's properties and its applications.

Safety Information

PETA is classified as an irritant and a skin sensitizer. Appropriate personal protective equipment, including

Table 3: GHS Hazard and Precautionary Statements

Foundational & Exploratory

Check Availability & Pricing

lassification	
azard Statements	
317	
319	
recautionary Statements	
280	
302+P352	
305+P351+P338	

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pentaerythritol tetraacrylate Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ペンタエリスリトールテトラアクリラート contains 350 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN104876822A Pentaerythritol tetraacrylate preparation method Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Influence of Pentaerythritol Tetraacrylate Crosslinker on Polycarboxylate Superplasticizer Performance in Cementitious System [mdpi.com]
- 7. Pentaerythritol tetraacrylate | C17H20O8 | CID 62556 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the chemical structure of pentaerythritol tetraacrylate]. BenchChem, [2025]. [Online PDF]. Available at:

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.